Ethyl 2-(2-{[(3-chloro-2-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-{[(3-chloro-2-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a sulfonamide group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-{[(3-chloro-2-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole intermediate with a sulfonyl chloride derivative, such as 3-chloro-2-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the thiazole-sulfonamide intermediate with ethyl bromoacetate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[(3-chloro-2-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester and sulfonamide groups.
Oxidation and Reduction: The thiazole ring and sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Oxidized thiazole and sulfonamide derivatives.
Reduction: Reduced thiazole and sulfonamide derivatives.
Hydrolysis: Carboxylic acid and alcohol.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-{[(3-chloro-2-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring may also play a role in binding to biological targets, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Ethyl 2-(2-{[(3-chloro-2-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other thiazole and sulfonamide derivatives:
Similar Compounds:
Uniqueness: The presence of both the thiazole ring and sulfonamide group in this compound makes it unique compared to other compounds with only one of these functional groups. This combination may enhance its biological activity and specificity.
Properties
Molecular Formula |
C14H15ClN2O4S2 |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
ethyl 2-[2-[(3-chloro-2-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H15ClN2O4S2/c1-3-21-13(18)7-10-8-22-14(16-10)17-23(19,20)12-6-4-5-11(15)9(12)2/h4-6,8H,3,7H2,1-2H3,(H,16,17) |
InChI Key |
WYLIDXHKCNSRSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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